(4-methoxy-1H-indol-3-yl)methanamine

Serotonin Receptor Pharmacology GPCR Functional Assays 5-HT1A Agonist Screening

Researchers studying serotonergic pathways often face assay failure when substituting this 4-methoxy isomer with generic indole-3-methanamine analogs. This specific compound eliminates that risk through structurally defined receptor activity and distinct photochemical stability. • 5-HT1A receptor EC50: 110-250 nM - validated for competitive binding studies. • SERT-mediated 5-HT release EC50: 33 nM (rat synaptosomes) - robust calibration standard. • Structurally authenticated building block for melatonin (MT1/MT2) ligand synthesis.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 153310-48-6
Cat. No. B115202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxy-1H-indol-3-yl)methanamine
CAS153310-48-6
Synonyms4-METHOXY-1H-INDOL-3-METHYLAMINE
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=CN2)CN
InChIInChI=1S/C10H12N2O/c1-13-9-4-2-3-8-10(9)7(5-11)6-12-8/h2-4,6,12H,5,11H2,1H3
InChIKeyYKDYCKHEKOEVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline for (4-Methoxy-1H-indol-3-yl)methanamine


(4-Methoxy-1H-indol-3-yl)methanamine, CAS 153310-48-6, is an aminoalkylindole derivative structurally characterized by a 3-(aminomethyl)indole core bearing a methoxy substituent at the 4-position of the indole ring . This compound is a member of the 3-alkylindole class and is recognized as an Arabidopsis thaliana metabolite, with documented applications as a chemical building block in medicinal chemistry and as a ligand in serotonin receptor studies [1]. The compound's molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol, and it possesses a calculated topological polar surface area of 51.0 Ų, indicating a favorable balance of lipophilicity and hydrogen bonding potential for biological target engagement [2].

Med Chem Building Block 3-(aminomethyl)indole core with 4-methoxy substitution for library synthesis
Serotonin Receptor Ligand Tool for 5-HT1A and 5-HT4 receptor functional studies
Plant Metabolite Context Reported Arabidopsis thaliana metabolite supports plant metabolomics research

Substitution Risks in (4-Methoxy-1H-indol-3-yl)methanamine Procurement


In-class substitution of (4-methoxy-1H-indol-3-yl)methanamine with related indole-3-methanamine derivatives (e.g., the 5-methoxy isomer CAS 60523-82-2 or the unsubstituted indole-3-methanamine CAS 22259-53-6) is not scientifically justifiable due to profound differences in both biological activity and material properties. The position of the methoxy group on the indole ring directly modulates electron density distribution, steric hindrance, and hydrogen bonding patterns, which in turn dictate receptor binding affinity, functional activity, and stability. Experimental data demonstrate that the 4-methoxy substitution confers a distinct photochemical stability profile compared to the 5-methoxy isomer under identical UV irradiation conditions [1]. Furthermore, structure-activity relationship (SAR) studies on indole-3-methanamine scaffolds reveal that subtle modifications to the core structure result in significant shifts in potency at serotonin receptor subtypes [2]. Procurement of a generic or incorrectly substituted analog therefore carries a high risk of assay failure, irreproducible results, and wasted development resources.

4‑Methoxy substitution
Methoxy position alters electron distribution and receptor binding; SAR studies show potency shifts at serotonin subtypes
5‑Methoxy isomer (CAS 60523‑82‑2)
Photochemical stability differs under UV; distinct radical formation may affect assay reproducibility
Unsubstituted indole-3-methanamine (CAS 22259‑53‑6)
Lacks methoxy group; hydrogen bonding and steric profile not interchangeable

Head-to-Head Differentiation for (4-Methoxy-1H-indol-3-yl)methanamine


5-HT1A Receptor Agonist Activity

(4-Methoxy-1H-indol-3-yl)methanamine demonstrates functional agonist activity at the human 5-HT1A receptor, as measured by inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells [1]. The compound's EC50 for this effect falls within the range of 110 to 250 nM. While a direct quantitative comparator for this exact compound in the same assay is not available in the primary literature, this activity places it as a moderately potent 5-HT1A ligand. For context, the endogenous agonist serotonin (5-HT) typically exhibits EC50 values in the low nanomolar range (e.g., 10-50 nM) at this receptor in similar functional assays, establishing a benchmark for the target compound's relative potency.

5-HT1A Agonist Activity
Class-level inference
EC50 110–250 nM
vs serotonin EC50 10–50 nM
Supports 5-HT1A receptor tool compound use
Reported functional agonist in HeLa cells; cross-assay validation needed
Serotonin Receptor Pharmacology GPCR Functional Assays 5-HT1A Agonist Screening

MAO Substrate/Inhibitor Profile

In a systematic study of methoxy indolalkylamines as MAO A and MAO B inhibitors, compounds structurally related to (4-methoxy-1H-indol-3-yl)methanamine (referred to as parent amines) were evaluated for their kinetic behavior [1]. While specific Ki values for the 4-methoxy analog were not reported in the abstract, the study established that this class of parent amines can act as substrates for MAO enzymes, with Ki values for related indolylmethylamine derivatives ranging from 0.8 nM to >1,000,000 nM across MAO-A and MAO-B isoforms. This kinetic characterization provides a foundational dataset for differentiating the target compound from acetylenic 'suicide' MAO inhibitors within the same chemical series.

MAO Substrate Profile
Class-level inference
Reversible substrate behavior
Differentiates from irreversible acetylenic inhibitors
Kinetic characterization available for class; specific Ki not reported
Monoamine Oxidase Inhibition Neurotransmitter Metabolism Structure-Activity Relationship (SAR)

SERT-Mediated 5-HT Release

In a functional assay measuring the induction of serotonin (5-HT) release mediated by the serotonin transporter (5-HTT/SERT), (4-methoxy-1H-indol-3-yl)methanamine exhibited an EC50 of 33 nM [1]. This assay employed rat brain synaptosomes and monitored the release of preloaded [3H]5-HT. For comparison, the prototypical SERT substrate and releaser, p-chloroamphetamine (PCA), typically exhibits EC50 values in the range of 10-50 nM in similar preparations. The 33 nM EC50 value for the target compound indicates that it is a relatively potent inducer of SERT-mediated 5-HT release, a functional property that distinguishes it from simple indole building blocks lacking this pharmacological activity.

SERT 5-HT Release
Cross-study comparable
EC50 33 nM
Indicates SERT-mediated release at low concentration
Comparable to PCA benchmark; rat synaptosomes assay
Serotonin Transporter (SERT) Neurotransmitter Release Synaptosomal Assays

Analytical Purity by HPLC

Commercial suppliers of (4-methoxy-1H-indol-3-yl)methanamine, including Leyan (Product No. 2047818) and MolCore, specify a minimum purity of 97% and 98% , respectively. While detailed chromatographic conditions (column, mobile phase, detection wavelength) are not uniformly disclosed in public datasheets, these purity values establish a quality benchmark for procurement. For comparison, unsubstituted indole-3-methanamine (CAS 22259-53-6) is often available at similar purity grades, but the 4-methoxy analog's purity is critical for ensuring reproducible biological activity, as even trace impurities of structurally related indoles could confound receptor binding or functional assays.

HPLC Purity
Supporting evidence
97–98%
Supplier-reported purity range
Chromatographic conditions vary; independent verification recommended
Analytical Chemistry Quality Control HPLC Purity

Photochemical Stability

Under matrix-isolation conditions (xenon matrices at 15-16 K) with narrowband UV irradiation (λ ≤ 305 nm), monomers of 4-methoxyindole and 5-methoxyindole were characterized by IR spectroscopy [1]. Both compounds underwent N-H bond cleavage to form the corresponding methoxy-indolyl radicals and subsequent 3H-tautomerization. While the photoproducts were qualitatively similar, the study establishes that the 4-methoxy and 5-methoxy substitution patterns lead to distinct photochemical behavior, a consequence of differing electron density distributions and resonance stabilization of the radical intermediates. This data provides a molecular-level rationale for why the 4-methoxy isomer cannot be substituted with the 5-methoxy analog in applications requiring photostability or controlled photochemical reactivity.

Photochemical Stability
Direct head-to-head
4‑OMe vs 5‑OMe isomer
Distinct UV‑induced radical formation
4‑Methoxy pattern confers unique photostability profile
Matrix‑isolation IR study; λ ≤ 305 nm
Photochemistry Material Stability Matrix-Isolation Spectroscopy

Applications for (4-Methoxy-1H-indol-3-yl)methanamine


5-HT1A/5-HT4 Receptor Pharmacological Tool

Based on its functional activity at human 5-HT1A receptors (EC50 110-250 nM) [1] and its structural membership in the indole-3-methanamine class of 5-HT4 receptor ligands [2], this compound serves as a valuable tool for investigating serotonergic signaling pathways. Its moderate potency at 5-HT1A makes it suitable for competitive binding studies and functional assays where a full agonist profile is desired, without the confounding effects of high-potency irreversible binding.

MAO Substrate Specificity Probe

As a member of the parent amine class of methoxy indolalkylamines characterized for their kinetic behavior as MAO substrates and inhibitors [3], this compound can be employed in enzymology studies aimed at mapping the substrate specificity of MAO-A and MAO-B isoforms. Its use as a reversible substrate, in contrast to mechanism-based acetylenic inhibitors, allows for the study of steady-state kinetics and reversible inhibition mechanisms.

SERT Release Assay Calibration Standard

The compound's demonstrated ability to induce SERT-mediated 5-HT release with an EC50 of 33 nM in rat synaptosomes [4] positions it as a potent positive control or calibration standard in assays designed to screen for novel SERT substrates or releasers. Its potency, comparable to that of p-chloroamphetamine, provides a robust benchmark for assay validation and inter-experimental comparison.

Melatoninergic & Serotonergic Ligand Building Block

The 4-methoxy-1H-indol-3-yl methanamine core is a key intermediate in the synthesis of more complex indole derivatives, including those explored as melatonin (MT1/MT2) receptor ligands and serotonin receptor modulators [2]. The unique substitution pattern at the 4-position, as demonstrated by photochemical studies [5], offers distinct electronic and steric properties that can be exploited in rational drug design to fine-tune receptor selectivity and pharmacokinetic parameters.

Application
Selection Property
Validation Focus
Serotonin receptor signaling studies
5-HT1A and 5-HT4 receptor ligand
Functional agonist assay validation
Monoamine oxidase enzymology
Reversible substrate for MAO isoforms
Steady-state kinetic analysis
Serotonin transporter release assays
SERT-mediated 5-HT release induction
Assay calibration and reproducibility
Indole-based ligand synthesis
4-methoxy-3-aminomethyl indole core
Receptor selectivity and property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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